
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate
Overview
Description
Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as methyl ferulate, is a phenolic ester derivative with the molecular formula C₁₁H₁₂O₄ (molecular weight: 208.21 g/mol) . It features a trans-cinnamic acid backbone substituted with a hydroxyl group at the 4-position and a methoxy group at the 3-position of the phenyl ring, esterified with a methyl group (Figure 1). Its synthesis typically involves esterification of ferulic acid or coupling reactions under mild conditions, as evidenced by its isolation from natural sources like Saccharomonospora oceani and Herpetospermum pedunculosum .
Key spectroscopic data includes:
Preparation Methods
Conventional Fischer Esterification
The Fischer esterification reaction remains the most widely employed method for synthesizing methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate. This acid-catalyzed reaction involves the direct esterification of ferulic acid with methanol.
Reaction Mechanism and Standard Procedure
Ferulic acid reacts with methanol in the presence of a catalytic acid, typically sulfuric acid, to form the methyl ester. The general procedure involves refluxing ferulic acid (1 mmol) in anhydrous methanol (3–5 mL) with concentrated sulfuric acid (0.5–1 mmol) at 80°C for 3–5 hours . After neutralization with sodium bicarbonate, the product is extracted using ethyl acetate and purified via solvent evaporation or column chromatography.
Optimization of Catalyst Concentration
Studies demonstrate that 10 mol% sulfuric acid maximizes yield while minimizing side reactions. Higher catalyst concentrations (>15 mol%) risk dehydration of ferulic acid, reducing esterification efficiency .
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a rapid and energy-efficient alternative to conventional heating, reducing reaction times from hours to minutes.
Procedure and Conditions
A mixture of ferulic acid (5 mmol) and methanol (11 mL) with 10 mol% H₂SO₄ undergoes microwave irradiation at 200 W and 88°C for 5 minutes . The elevated temperature, surpassing methanol’s boiling point (64.7°C), enhances reaction kinetics without solvent evaporation.
Advantages Over Conventional Methods
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Yield Improvement : Near-quantitative yields (98%) due to uniform heating .
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Energy Efficiency : Microwave-specific absorption reduces overall energy consumption.
Limitations
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Equipment Dependency : Requires specialized microwave reactors.
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Scalability Challenges : Batch size limitations compared to conventional setups.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters for conventional and microwave-assisted methods:
Parameter | Conventional Fischer | Microwave-Assisted |
---|---|---|
Reaction Time | 3–5 hours | 5 minutes |
Temperature | 80°C | 88°C |
Catalyst (H₂SO₄) | 10 mol% | 10 mol% |
Yield | 85–89% | 95–98% |
Purification | Column chromatography | Solvent extraction |
Purification and Characterization
Solvent Extraction vs. Chromatography
Post-synthesis, this compound is typically isolated via:
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Ethyl Acetate Extraction : Washes with sodium bicarbonate remove residual acid, yielding 80–85% purity .
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Silica Gel Chromatography : Elution with petroleum ether/ethyl acetate (8:1) achieves >95% purity but increases process complexity .
Spectroscopic Characterization
Industrial-Scale Production Considerations
Feedstock and Cost Efficiency
Agricultural biomass (e.g., rice bran, corn husk) serves as a sustainable source of ferulic acid, though extraction and purification add upstream costs .
Process Intensification
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted cinnamates, depending on the specific reagents and conditions used .
Scientific Research Applications
Materials Science Applications
Photoaligning Polymer Materials
Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is utilized in the preparation of photoaligning polymer materials. These materials are crucial in the development of optical devices and liquid crystal displays (LCDs). The compound acts as a monomer in the synthesis of polymer films that can be aligned using light exposure, leading to enhanced optical properties and performance in electronic applications .
Biodegradable Polymers
Recent studies have explored the incorporation of methyl ferulate into biodegradable polymer matrices. For instance, copolymerization with other bio-based monomers has been investigated to create environmentally friendly materials with improved mechanical properties. This approach not only addresses environmental concerns but also enhances the functionality of the resulting polymers .
Pharmaceutical Applications
Antioxidant Activity
This compound exhibits notable antioxidant activity, making it a candidate for use in pharmaceutical formulations aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies, highlighting its potential role in formulations for skin protection and anti-aging products .
Therapeutic Potential
The compound has shown promise in various therapeutic applications, including anticancer and anti-inflammatory treatments. Research indicates that derivatives of methyl ferulate can inhibit tumor growth and reduce inflammation markers, suggesting its utility in developing novel therapeutic agents .
Cosmetic Applications
Skin Care Products
Due to its antioxidant properties, this compound is increasingly used in cosmetic formulations. It helps protect the skin from UV damage and oxidative stress, making it a valuable ingredient in sunscreens and anti-aging creams .
Stabilization of Formulations
In addition to its protective effects, this compound can stabilize emulsions and enhance the shelf life of cosmetic products by preventing degradation caused by oxidation .
Case Study 1: Polymer Development
A study conducted on the synthesis of photoaligning polymers incorporating methyl ferulate demonstrated significant improvements in optical clarity and alignment stability under UV exposure. The resultant polymer films exhibited enhanced performance metrics suitable for advanced display technologies .
Case Study 2: Antioxidant Efficacy
Research published in MDPI highlighted the efficacy of methyl ferulate as an antioxidant agent in skin care formulations. In vitro tests showed that formulations containing this compound significantly reduced oxidative stress markers when exposed to UV radiation compared to control samples lacking methyl ferulate .
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-3-methoxy-cinnamate involves its ability to scavenge free radicals, thereby reducing oxidative stress. It inhibits the release of pro-inflammatory cytokines and interacts with cellular pathways involved in inflammation and cancer progression. The compound can cross cell membranes and the blood-brain barrier, enhancing its bioavailability and effectiveness .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate belongs to a class of cinnamic acid derivatives with varying substituents on the phenyl ring and ester groups. Below is a comparative analysis with structurally analogous compounds:
Key Observations :
- Substituent Effects : The presence of both hydroxyl and methoxy groups (e.g., 4-OH-3-OCH₃) enhances antioxidant activity by stabilizing radicals through resonance and hydrogen bonding . Compounds lacking the methoxy group (e.g., methyl 3-(4-hydroxyphenyl)acrylate) show reduced radical scavenging capacity .
- Ester Group Influence : Methyl and ethyl esters exhibit similar bioactivities, but methyl esters generally have higher volatility and lower lipophilicity, affecting their pharmacokinetic profiles .
Antioxidant and Radical Scavenging
- This compound demonstrated 70% inhibition of lipid peroxidation at 100 μM, outperforming benzyl and ethyl derivatives .
- In contrast, methyl 3-(4-hydroxyphenyl)acrylate showed only 40% scavenging of DPPH radicals at the same concentration .
Enzyme Inhibition
- The 4-methoxyphenethyl analog (o-tolyl substituent) exhibited α-glucosidase inhibition (IC₅₀: 0.5 μM), surpassing acarbose (IC₅₀: 1.2 μM) due to hydrophobic interactions with the enzyme’s active site .
Cytotoxicity
- This compound showed moderate cytotoxicity against K562 leukemia cells (IC₅₀: 50 μM), while its benzyl ester analog (compound 5 in ) exhibited stronger effects (IC₅₀: 25 μM), likely due to improved membrane permeability .
Biological Activity
Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as methyl ferulate, is a phenolic compound derived from ferulic acid. Its unique structure, which includes both a methoxy and a hydroxyl group on the aromatic ring, endows it with various biological activities. This article reviews its antioxidant, anti-inflammatory, anticancer properties, and potential applications in medicine and industry.
Chemical Structure and Properties
The chemical formula of this compound is . The compound is characterized by a conjugated double bond system that enhances its reactivity and biological activity.
Methyl ferulate exhibits its biological effects primarily through the following mechanisms:
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : The compound inhibits the release of pro-inflammatory cytokines, modulating inflammatory pathways .
- Anticancer Properties : Research indicates that methyl ferulate can inhibit cell growth in various cancer cell lines, including PC-3 (prostate cancer) and K562 (chronic myeloid leukemia) .
Biological Activity Overview
Case Studies and Research Findings
- Antioxidant Efficacy : A study demonstrated that methyl ferulate showed significant free radical scavenging activity compared to other phenolic compounds. It effectively reduced lipid peroxidation in vitro, highlighting its potential as a natural antioxidant .
- Anti-cancer Activity : In vitro studies revealed that methyl ferulate exhibited substantial cytotoxic effects on K562 cells with an IC50 value indicating effective inhibition of cell proliferation. The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further anticancer drug development .
- Neuroprotective Potential : Methyl ferulate has shown promise in neuroprotection by crossing the blood-brain barrier and exhibiting protective effects against neurodegenerative conditions through its antioxidant properties .
Applications in Medicine and Industry
- Pharmaceuticals : Due to its antioxidant and anti-inflammatory properties, methyl ferulate is being explored as a therapeutic agent for conditions related to oxidative stress, such as neurodegenerative diseases and cancer.
- Cosmetics : Its ability to scavenge free radicals makes it an attractive ingredient in skincare formulations aimed at reducing oxidative damage to the skin.
- Food Industry : Methyl ferulate is used as a natural preservative due to its antioxidant properties, helping to prolong shelf life and maintain food quality.
Properties
IUPAC Name |
methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXJFHANFIVKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347441 | |
Record name | Methyl ferulate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309-07-1 | |
Record name | Methyl ferulate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2309-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl ferulate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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